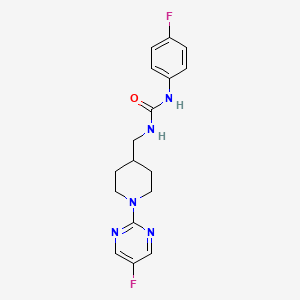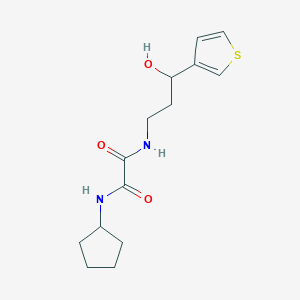
N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol. This compound features a cyclopentyl group, a thiophen-3-yl group, and an oxalamide moiety, making it a unique and versatile molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide typically involves the following steps:
Formation of Cyclopentylamine: Cyclopentylamine is prepared through the reduction of cyclopentanone.
Synthesis of 3-Hydroxy-3-(thiophen-3-yl)propylamine: This intermediate is synthesized by reacting thiophene-3-carboxaldehyde with ethylene glycol and subsequently reducing the resulting intermediate.
Oxalamide Formation: The final step involves the reaction of cyclopentylamine with 3-hydroxy-3-(thiophen-3-yl)propylamine in the presence of oxalyl chloride to form the oxalamide derivative.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline), and polar aprotic solvents (e.g., dimethylformamide, DMF).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Alkylated or amino-substituted derivatives.
Applications De Recherche Scientifique
N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism by which N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide can be compared with other similar compounds, such as:
N1-cyclohexyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide: Similar structure but with a cyclohexyl group instead of cyclopentyl.
N1-cyclopentyl-N2-(3-hydroxy-3-(phenyl)propyl)oxalamide: Similar structure but with a phenyl group instead of thiophen-3-yl.
N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide: Similar structure but with thiophen-2-yl instead of thiophen-3-yl.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
N'-cyclopentyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-12(10-6-8-20-9-10)5-7-15-13(18)14(19)16-11-3-1-2-4-11/h6,8-9,11-12,17H,1-5,7H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNXRDWGFZWIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2871702.png)
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)
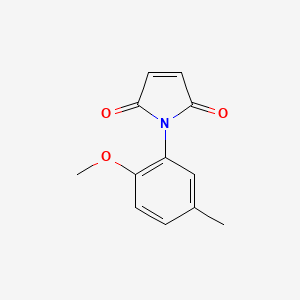
![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)
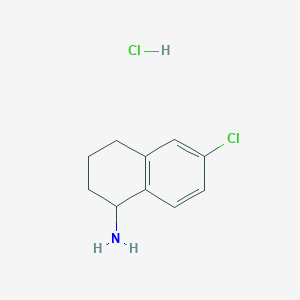
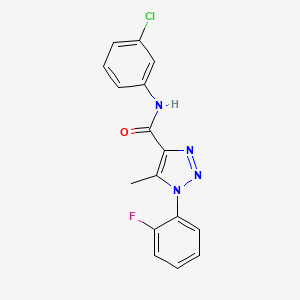
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)
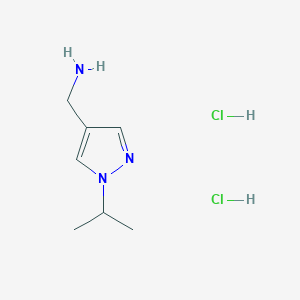
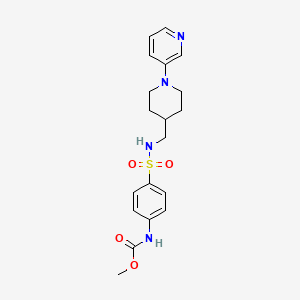
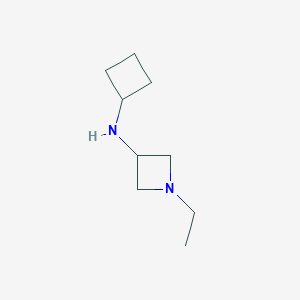
![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)
